molecular formula C26H38N9O18P3 B1215927 Aecep-NAD CAS No. 95754-66-8

Aecep-NAD

Número de catálogo: B1215927
Número CAS: 95754-66-8
Peso molecular: 857.6 g/mol
Clave InChI: YQVZUYBHAGANLS-RZIBPTNISA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Aecep-NAD, also known as this compound, is a useful research compound. Its molecular formula is C26H38N9O18P3 and its molecular weight is 857.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Q & A

Basic Research Questions

Q. What experimental models are most effective for studying the role of NAD+ precursors like Aecep-NAD in aging?

  • Methodological Answer: In vitro models (e.g., primary cell cultures) allow precise manipulation of NAD+ levels to assess redox reactions and enzyme activity (e.g., sirtuins, PARPs). In vivo models, such as murine aging studies, provide systemic insights into lifespan and healthspan effects. Ensure protocols include longitudinal NAD+ quantification via HPLC or fluorometric assays to track metabolic changes .

Q. How do researchers validate the specificity of this compound in modulating sirtuin activity versus other NAD+-dependent enzymes?

  • Methodological Answer: Use competitive inhibition assays with purified enzymes (e.g., sirtuin vs. PARP isoforms). Pair this with RNAi knockdowns or CRISPR-Cas9 knockout models to isolate enzyme-specific effects. Quantify downstream biomarkers like acetylation levels (e.g., histone H3K9ac) to confirm pathway specificity .

Q. What are the best practices for measuring cellular NAD+ concentrations in experimental systems?

  • Methodological Answer: Employ enzymatic cycling assays (e.g., NAD+/NADH-Glo) for high sensitivity. Validate results with LC-MS/MS for absolute quantification. Control for cell lysis efficiency and NAD+ degradation by including internal standards (e.g., stable isotope-labeled NAD+) .

Advanced Research Questions

Q. How can conflicting data on NAD+ supplementation’s efficacy in neurodegenerative diseases be reconciled?

  • Methodological Answer: Conduct meta-analyses to identify confounding variables (e.g., dosage, administration route, disease stage). Use patient-derived iPSC models to assess inter-individual variability in NAD+ metabolism. Prioritize studies controlling for baseline NAD+ levels and co-administered therapies .

Q. What mechanisms underlie the dual role of NAD+ in promoting both cell survival (via sirtuins) and apoptosis (via PARPs) under oxidative stress?

  • Methodological Answer: Investigate spatiotemporal NAD+ compartmentalization using subcellular fractionation (e.g., mitochondrial vs. nuclear NAD+ pools). Apply time-resolved imaging (e.g., FLIM-FRET) to track NAD+ dynamics during stress responses. Correlate findings with transcriptomic profiling of pro-survival vs. pro-apoptotic genes .

Q. How does this compound interact with NAD(P)H oxidases in cardiovascular pathologies, and what experimental designs can elucidate these interactions?

  • Methodological Answer: Use endothelial-specific NAD(P)H oxidase knockout models to isolate this compound’s effects on ROS signaling. Measure superoxide production via lucigenin chemiluminescence and correlate with NAD+ levels. Include controls for off-target effects using NAD+ biosynthesis inhibitors (e.g., FK866) .

Q. What statistical approaches are optimal for analyzing high-variability NAD+ datasets in heterogeneous aging populations?

  • Methodological Answer: Apply mixed-effects models to account for intra- and inter-subject variability. Use bootstrapping to estimate confidence intervals for small sample sizes. Stratify analyses by covariates like age, sex, and baseline metabolic health .

Q. Data Contradiction and Validation

Q. How should researchers address discrepancies between in vitro and in vivo findings on this compound’s bioavailability?

  • Methodological Answer: Perform pharmacokinetic studies using isotopic tracers (e.g., ¹⁵N-labeled this compound) to track absorption and tissue distribution. Compare results with in vitro permeability assays (e.g., Caco-2 monolayers). Adjust formulations (e.g., liposomal encapsulation) to enhance bioavailability .

Q. What strategies resolve contradictions in NAD+ precursor efficacy across species (e.g., mice vs. primates)?

  • Methodological Answer: Conduct cross-species comparative metabolomics to identify divergent NAD+ synthesis pathways. Validate findings using organoids or humanized mouse models. Prioritize primate studies for clinical translation, ensuring ethical compliance with IACUC guidelines .

Q. Ethical and Reproducibility Considerations

Q. How can researchers ensure reproducibility in NAD+ studies given variability in commercial assay kits?

  • Methodological Answer: Standardize protocols using kits from multiple vendors and validate against in-house assays (e.g., enzymatic cycling). Publish raw data and detailed protocols in supplementary materials. Participate in inter-laboratory reproducibility initiatives .

Q. What ethical guidelines apply to preclinical studies testing this compound in age-related disorders?

  • Methodological Answer: Adhere to ARRIVE 2.0 guidelines for animal studies, including randomization, blinding, and power analysis. Obtain ethical approval for human tissue use (e.g., post-mortem brain samples). Disclose conflicts of interest related to NAD+ precursor patents .

Q. Data Presentation and Analysis

Q. How should large-scale NAD+ metabolomics data be presented to balance clarity and comprehensiveness?

  • Methodological Answer: Use dimensionality reduction techniques (e.g., PCA) to highlight key metabolic clusters. Include interactive heatmaps in supplementary files. Limit main-text figures to pathways directly addressing the research question .

Q. What criteria determine whether raw NAD+ quantification data should be included in the main text versus supplementary materials?

  • Methodological Answer: Present processed data (e.g., fold changes, statistical summaries) in the main text. Archive raw datasets (e.g., HPLC chromatograms) in repositories like Figshare. Reference supplementary tables using hyperlinks for seamless access .

Propiedades

Número CAS

95754-66-8

Fórmula molecular

C26H38N9O18P3

Peso molecular

857.6 g/mol

Nombre IUPAC

(2R,3R,4S,5R)-5-[[[[(2R,3R,4R,5R)-4-[[3-(2-aminoethylamino)-3-oxopropoxy]-hydroxyphosphoryl]oxy-5-(6-aminopurin-9-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxymethyl]-2-(3-carbamoylpyridin-1-ium-1-yl)-4-hydroxyoxolan-3-olate

InChI

InChI=1S/C26H38N9O18P3/c27-4-5-30-16(36)3-7-47-54(41,42)52-21-19(38)15(51-26(21)35-12-33-17-22(28)31-11-32-24(17)35)10-49-56(45,46)53-55(43,44)48-9-14-18(37)20(39)25(50-14)34-6-1-2-13(8-34)23(29)40/h1-2,6,8,11-12,14-15,18-21,25-26,37-38H,3-5,7,9-10,27H2,(H2,29,40)(H,30,36)(H,41,42)(H,43,44)(H,45,46)(H2,28,31,32)/t14-,15-,18-,19-,20-,21-,25-,26-/m1/s1

Clave InChI

YQVZUYBHAGANLS-RZIBPTNISA-N

SMILES

C1=CC(=C[N+](=C1)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)OP(=O)(O)OCCC(=O)NCCN)O)O)[O-])C(=O)N

SMILES isomérico

C1=CC(=C[N+](=C1)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)OC[C@@H]3[C@H]([C@H]([C@@H](O3)N4C=NC5=C(N=CN=C54)N)OP(=O)(O)OCCC(=O)NCCN)O)O)[O-])C(=O)N

SMILES canónico

C1=CC(=C[N+](=C1)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)OP(=O)(O)OCCC(=O)NCCN)O)O)[O-])C(=O)N

Sinónimos

2'-O-(N-(2-aminoethyl)carbamoylethyl)phosphono-NAD
AECEP-NAD

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.